molecular formula C12H15N3 B1375182 [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine CAS No. 1339091-15-4

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

Cat. No. B1375182
M. Wt: 201.27 g/mol
InChI Key: DWUJGNZVNJLBKP-UHFFFAOYSA-N
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Description

“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a chemical compound with the CAS Number 1339091-15-4 . It has a molecular weight of 201.27 g/mol . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl [1- (2-phenylethyl)-1H-pyrazol-5-yl]methanamine . The InChI code is 1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3 .


Physical And Chemical Properties Analysis

“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 201.27 g/mol .

Scientific Research Applications

Ambient-Temperature Synthesis

A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, yielding an 81% yield. This method involved a condensation reaction and was characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).

Antimicrobial Evaluation

Research has been conducted on the antimicrobial properties of certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds showed variable degrees of antibacterial and antifungal activities and were characterized by IR and NMR spectral data (Visagaperumal et al., 2010).

Antipsychotic Potential

Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as antipsychotic agents. These compounds, unlike conventional antipsychotics, did not interact with dopamine receptors and exhibited an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Alzheimer's Disease Treatment

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives showed promise in treating Alzheimer's disease. These compounds inhibited acetylcholinesterase and monoamine oxidase, suggesting potential as multitarget directed ligands for Alzheimer's treatment (Kumar et al., 2013).

Anticancer Activity

Palladium (Pd)II and Platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, were synthesized and showed anticancer activity against various human cancerous and noncancerous cell lines. These complexes were characterized and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).

Catalytic Applications

Unsymmetrical NCN′ pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Synthesis of Derivatives

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited fluorescent properties and were characterized by IR, NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2011).

Safety And Hazards

The compound has associated safety information with the pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[2-(2-phenylethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUJGNZVNJLBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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